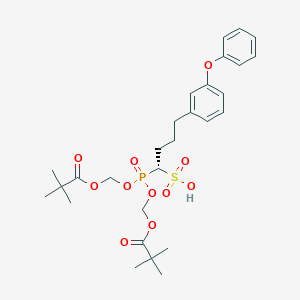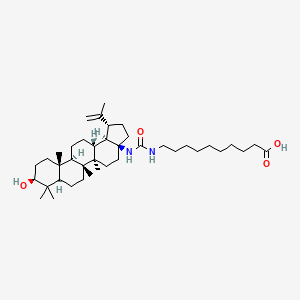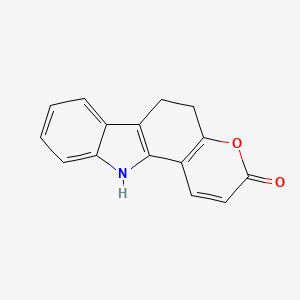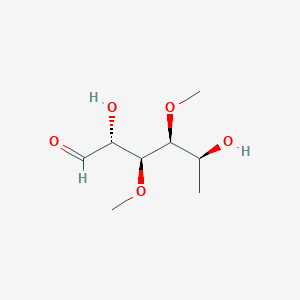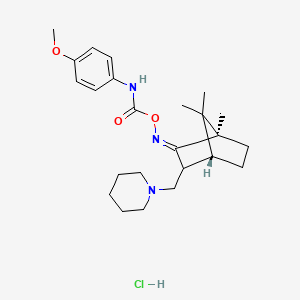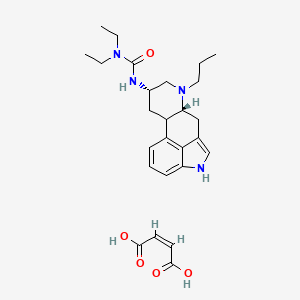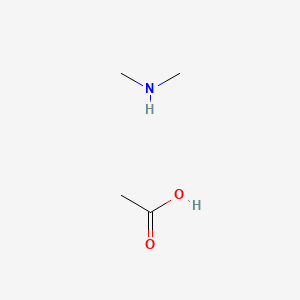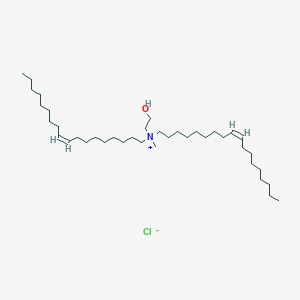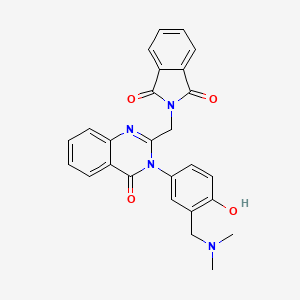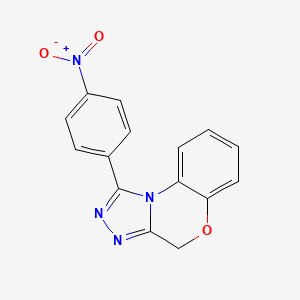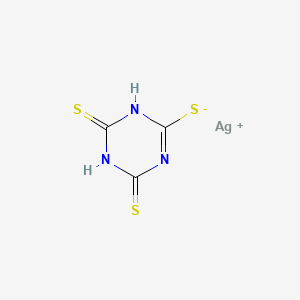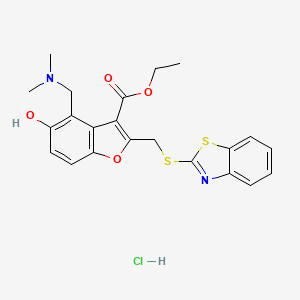
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl-5-hydroxy-, ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride is a complex organic compound It is characterized by the presence of benzofuran and benzothiazole moieties, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzothiazole intermediates, followed by their coupling through a thioether linkage. The final steps involve the introduction of the dimethylamino and hydroxy groups, and the esterification to form the ethyl ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the dimethylamino group can produce a variety of substituted derivatives.
科学的研究の応用
3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran and benzothiazole moieties can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-Benzofurancarboxylic acid derivatives: Compounds with similar benzofuran structures but different substituents.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety with various functional groups.
Uniqueness
What sets 3-Benzofurancarboxylic acid, 2-((2-benzothiazolylthio)methyl)-4-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, monohydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
141599-53-3 |
|---|---|
分子式 |
C22H23ClN2O4S2 |
分子量 |
479.0 g/mol |
IUPAC名 |
ethyl 2-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H22N2O4S2.ClH/c1-4-27-21(26)20-17(12-29-22-23-14-7-5-6-8-18(14)30-22)28-16-10-9-15(25)13(19(16)20)11-24(2)3;/h5-10,25H,4,11-12H2,1-3H3;1H |
InChIキー |
MAHTTZCEAOHBQG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)CSC3=NC4=CC=CC=C4S3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


